Cas no 1105228-96-3 (3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)methylpropanamide)
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)methylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)methylpropanamide
- 3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide
- AKOS024267709
- VU0645862-1
- 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide
- 1105228-96-3
- F5521-0041
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- Inchi: 1S/C15H18N4O5S/c1-9-12(14(21)19-15(22)18-9)6-7-13(20)17-8-10-2-4-11(5-3-10)25(16,23)24/h2-5H,6-8H2,1H3,(H,17,20)(H2,16,23,24)(H2,18,19,21,22)
- InChI Key: QSHVOUPGKMNUGL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)CNC(CCC1C(NC(NC=1C)=O)=O)=O)(N)(=O)=O
Computed Properties
- Exact Mass: 366.09979086g/mol
- Monoisotopic Mass: 366.09979086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 687
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 156Ų
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)methylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5521-0041-2μmol |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
1105228-96-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5521-0041-5μmol |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
1105228-96-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5521-0041-10μmol |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
1105228-96-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5521-0041-20μmol |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
1105228-96-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5521-0041-1mg |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
1105228-96-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5521-0041-2mg |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
1105228-96-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5521-0041-3mg |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
1105228-96-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5521-0041-4mg |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
1105228-96-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5521-0041-5mg |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
1105228-96-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5521-0041-10mg |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
1105228-96-3 | 10mg |
$79.0 | 2023-09-10 |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)methylpropanamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)methylpropanamide
Research Brief on 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)methylpropanamide (CAS: 1105228-96-3)
Recent studies on 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)methylpropanamide (CAS: 1105228-96-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrimidine and sulfonamide moieties, has garnered attention for its promising pharmacological properties, particularly in targeting inflammatory and metabolic disorders. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications of this compound.
The primary focus of recent investigations has been on elucidating the molecular mechanisms underlying the biological activity of 1105228-96-3. In vitro and in vivo studies have demonstrated its efficacy as a selective inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These findings suggest its potential as a dual-action anti-inflammatory agent, offering advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) in terms of reduced gastrointestinal toxicity and improved therapeutic outcomes.
Structural-activity relationship (SAR) studies have further explored the optimization of 1105228-96-3 for enhanced bioavailability and target specificity. Modifications to the pyrimidine core and the sulfonamide side chain have been systematically evaluated, revealing critical insights into the compound's pharmacophore. Computational modeling and molecular docking simulations have complemented these efforts, identifying key interactions with active sites of target proteins and paving the way for rational drug design.
In addition to its anti-inflammatory properties, recent preclinical trials have investigated the compound's potential in metabolic disorders, particularly type 2 diabetes. Preliminary data indicate that 1105228-96-3 may modulate insulin signaling pathways and improve glucose uptake in adipocytes, suggesting a multifaceted therapeutic profile. These findings are supported by transcriptomic and proteomic analyses, which have identified downstream effects on genes and proteins involved in glucose metabolism and insulin sensitivity.
Despite these promising results, challenges remain in the clinical translation of 1105228-96-3. Pharmacokinetic studies have highlighted the need for further optimization to address issues such as metabolic stability and tissue distribution. Ongoing research is exploring prodrug strategies and novel formulation techniques to overcome these limitations and enhance the compound's therapeutic index.
In conclusion, 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)methylpropanamide represents a compelling candidate for further development in the treatment of inflammatory and metabolic diseases. Its unique chemical structure and dual mechanisms of action position it as a potential breakthrough in precision medicine. Future studies will be critical in validating its efficacy and safety in clinical settings, with the ultimate goal of advancing it to the drug development pipeline.
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